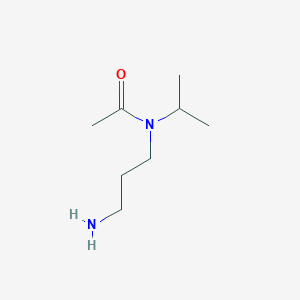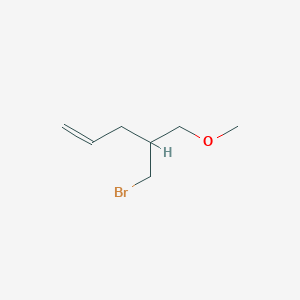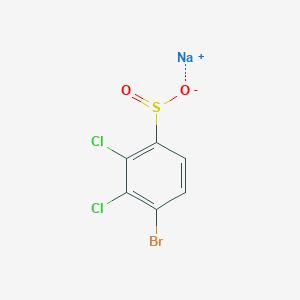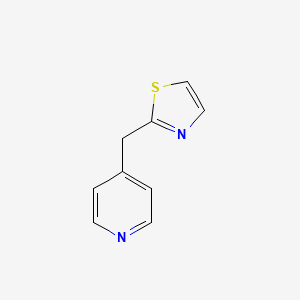
8-Bromo-5-methoxyquinolin-3-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
8-Bromo-5-methoxyquinolin-3-amine is a heterocyclic aromatic compound that belongs to the quinoline family. Quinoline derivatives are known for their wide range of biological activities and applications in medicinal chemistry. The presence of bromine and methoxy groups on the quinoline ring enhances its chemical reactivity and potential for various applications.
Vorbereitungsmethoden
The synthesis of 8-Bromo-5-methoxyquinolin-3-amine can be achieved through several methods. One common approach involves the reaction of 5-methoxyquinolin-3-amine with bromine in the presence of a suitable solvent. The reaction conditions typically include moderate temperatures and controlled addition of bromine to ensure selective bromination at the 8-position of the quinoline ring .
Industrial production methods for this compound may involve more efficient and scalable processes, such as transition metal-catalyzed reactions or microwave-assisted synthesis. These methods can offer higher yields and reduced reaction times compared to traditional synthetic routes .
Analyse Chemischer Reaktionen
8-Bromo-5-methoxyquinolin-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of the bromine substituent can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while substitution reactions can introduce various functional groups at the 8-position of the quinoline ring .
Wissenschaftliche Forschungsanwendungen
8-Bromo-5-methoxyquinolin-3-amine has several scientific research applications:
Biology: The compound’s structural features make it a valuable probe for studying biological processes and interactions, particularly in the context of enzyme inhibition and receptor binding.
Wirkmechanismus
The mechanism of action of 8-Bromo-5-methoxyquinolin-3-amine involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes or receptors, thereby modulating biological processes. For example, it may inhibit the activity of kinases or other signaling proteins, leading to altered cellular responses .
Vergleich Mit ähnlichen Verbindungen
8-Bromo-5-methoxyquinolin-3-amine can be compared with other quinoline derivatives, such as:
5-Bromo-8-methoxyquinolin-3-amine: This compound has a similar structure but with the bromine and methoxy groups at different positions, leading to distinct chemical and biological properties.
8-Hydroxyquinoline: A well-known quinoline derivative with a hydroxyl group at the 8-position, widely used for its antimicrobial and anticancer activities.
Quinolin-8-amine: Another related compound with an amine group at the 8-position, used in various synthetic and medicinal applications.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct reactivity and potential for diverse applications.
Eigenschaften
Molekularformel |
C10H9BrN2O |
|---|---|
Molekulargewicht |
253.09 g/mol |
IUPAC-Name |
8-bromo-5-methoxyquinolin-3-amine |
InChI |
InChI=1S/C10H9BrN2O/c1-14-9-3-2-8(11)10-7(9)4-6(12)5-13-10/h2-5H,12H2,1H3 |
InChI-Schlüssel |
STGUZIDXKHILJJ-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=C2C=C(C=NC2=C(C=C1)Br)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-{6-ethyl-4-oxo-3H,4H-thieno[2,3-d]pyrimidin-2-yl}acetonitrile](/img/structure/B13193891.png)


![2-{[(2-Chlorophenyl)methyl]amino}propanoic acid](/img/structure/B13193911.png)


![5-{4-ethyl-7-oxabicyclo[4.1.0]heptan-1-yl}-1-methyl-1H-pyrazole](/img/structure/B13193919.png)

![2-(2-Chloroethyl)bicyclo[2.2.1]heptane](/img/structure/B13193926.png)
![2-[4-(Aminomethyl)oxan-4-yl]butan-2-ol](/img/structure/B13193937.png)
![4-(4-Methoxyphenyl)-2-azaspiro[4.4]nonan-1-one](/img/structure/B13193946.png)



